エソメプラゾール
概要
説明
エソメプラゾールストロンチウムは、胃食道逆流症(GERD)、ゾリンジャー・エリソン症候群、びらん性食道炎など、過剰な胃酸に関与する状態の治療に使用されるプロトンポンプ阻害薬です . これは、オメプラゾールのS-異性体であるエソメプラゾールのストロンチウム塩の形です . エソメプラゾールストロンチウムは、胃酸の産生量を減らすことで作用し、症状の緩和と食道の治癒を促進します。
作用機序
. この酵素は、胃酸産生の最後の段階を担当しています。 エソメプラゾールストロンチウムは、酵素上のシステインの硫黄ヒドロ基と共有結合することにより、その活性を不可逆的に阻害し、酸分泌の著しい減少につながります . この阻害は長期間にわたるため、酸の産生を再開するには、新しい酵素分子を合成する必要があります .
類似の化合物との比較
エソメプラゾールストロンチウムは、オメプラゾール、パンタプラゾール、ランソプラゾール、デクスランソプラゾール、ラベプラゾールなどの他のプロトンポンプ阻害薬に似ています . エソメプラゾールストロンチウムは、オメプラゾールのS-異性体であり、より一貫した長期的な酸抑制を提供するため、ユニークです . さらに、エソメプラゾールストロンチウムは、エソメプラゾールの別の塩の形であるエソメプラゾールマグネシウムと同様の有効性を示すことが示されています . これらの化合物間の選択は、多くの場合、特定の患者のニーズと必要な作用時間によって異なります .
科学的研究の応用
Esomeprazole strontium has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying proton pump inhibitors and their mechanisms . In biology and medicine, esomeprazole strontium is used to investigate the treatment of acid-related disorders and the eradication of Helicobacter pylori infections . It is also used in clinical trials to evaluate its efficacy and safety in various patient populations . Additionally, esomeprazole strontium is used in the pharmaceutical industry for the development of new formulations and drug delivery systems .
生化学分析
Biochemical Properties
Esomeprazole exerts its effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Cellular Effects
Esomeprazole has a significant impact on various types of cells and cellular processes. It influences cell function by suppressing gastric acid secretion, which can affect the pH environment within the stomach . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Esomeprazole exerts its effects at the molecular level by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This binding is irreversible and new enzyme needs to be expressed in order to resume acid secretion .
Temporal Effects in Laboratory Settings
The effects of Esomeprazole change over time in laboratory settings. After administration, Esomeprazole’s duration of antisecretory effect persists longer than 24 hours . This is due to the irreversible binding of Esomeprazole to the (H+, K+)-ATPase enzyme .
Dosage Effects in Animal Models
The effects of Esomeprazole vary with different dosages in animal models . For instance, in a study conducted on sheep, Esomeprazole was rapidly eliminated after intravenous administration . The study also showed that the abomasal pH was significantly elevated from 1 to 6 hours after administration and remained above 4.0 for at least 8 hours after administration .
Metabolic Pathways
Esomeprazole is involved in metabolic pathways that involve the cytochrome P450 (CYP) isoenzymes, primarily CYP2C19 and CYP3A4 . These enzymes play a crucial role in the metabolism of Esomeprazole, contributing to its bioavailability and therapeutic effects .
Transport and Distribution
Esomeprazole is 97% protein bound in plasma and, in healthy volunteers, the apparent volume of distribution at steady state is approximately 16 L . This suggests that Esomeprazole is widely distributed within cells and tissues.
Subcellular Localization
Esomeprazole is concentrated and converted to the active form in the highly acidic environment of the secretory canaliculi of the parietal cell . Here, it inhibits the enzyme H+ K+ -ATPase – the acid pump and inhibits both basal and stimulated acid secretion .
準備方法
化学反応の分析
エソメプラゾールは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、酸化のための有機過酸化物と還元反応のための還元剤があります . これらの反応から生成される主な生成物には、スルホキシドとスルホンがあります . たとえば、エソメプラゾールの酸化は、スルホキシドを主要な生成物として生成する可能性がありますが、さらなる酸化によってスルホンを生成することができます .
科学研究への応用
エソメプラゾールストロンチウムは、幅広い科学研究への応用があります。 化学では、プロトンポンプ阻害薬とそのメカニズムを研究するためのモデル化合物として使用されています . 生物学と医学では、エソメプラゾールストロンチウムは、酸関連疾患の治療とヘリコバクター・ピロリ感染の根絶を調査するために使用されています . また、さまざまな患者集団におけるその有効性と安全性を評価するために、臨床試験で使用されています . さらに、エソメプラゾールストロンチウムは、製薬業界で新しい製剤と薬物送達システムの開発に使用されています .
類似化合物との比較
Esomeprazole strontium is similar to other proton pump inhibitors, such as omeprazole, pantoprazole, lansoprazole, dexlansoprazole, and rabeprazole . esomeprazole strontium is unique in that it is the S-isomer of omeprazole, which provides a more consistent and prolonged acid suppression . Additionally, esomeprazole strontium has been shown to have a similar efficacy to esomeprazole magnesium, another salt form of esomeprazole . The choice between these compounds often depends on specific patient needs and the desired duration of action .
特性
IUPAC Name |
strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHIAKEJNQSMS-QLGOZJDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10S2Sr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934714-36-0 | |
Record name | Esomeprazole strontium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ESOMEPRAZOLE STRONTIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does esomeprazole exert its antisecretory effect?
A1: Esomeprazole, an S-enantiomer of omeprazole, acts as a proton pump inhibitor (PPI). [] It specifically and irreversibly inhibits the H+/K+-ATPase enzyme located in the gastric parietal cell membrane. [, ] This enzyme, also known as the proton pump, is responsible for the final step of gastric acid secretion. [] By blocking this pump, esomeprazole effectively reduces gastric acidity. [, ]
Q2: Beyond acid suppression, does esomeprazole possess other mechanisms of action relevant to its gastroprotective effects?
A2: Research suggests that esomeprazole may offer additional gastroprotective benefits beyond its antisecretory effect. Studies in rat models of stress ulcer have demonstrated that esomeprazole pretreatment not only inhibits gastric acid, gastrin, and pepsin secretion but also exerts antioxidant effects. [] This is evidenced by a reduction in malondialdehyde levels and an increase in antioxidant enzyme expression like glutathione and superoxide dismutase. [] Additionally, esomeprazole exhibited anti-inflammatory effects by decreasing myeloperoxidase, tumor necrosis factor-alpha, and interleukin-1beta levels. [] These findings suggest that esomeprazole’s gastroprotective effects might involve a multifaceted approach, including antioxidant and anti-inflammatory properties.
Q3: What are the downstream effects of esomeprazole's inhibition of the p38 MAPK and NF-κB signaling pathways?
A3: In a study on stress ulcer in rats, esomeprazole pretreatment attenuated the increased phosphorylation of nuclear factor kappa B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK), and reduced NF-κB p65 nuclear translocation induced by water-immersed and restraint stress. [] The p38 MAPK and NF-κB signaling pathways are critical mediators of inflammation, oxidative stress, and apoptosis. [] Esomeprazole's inhibitory effect on these pathways might contribute to its gastroprotective effects by reducing inflammation and oxidative damage in gastric tissues.
Q4: How does the pharmacokinetic profile of esomeprazole differ between intravenous and oral administration?
A4: Studies comparing the administration routes of esomeprazole demonstrate that while intravenous administration results in higher area under the plasma concentration-time curve values on day 1, these differences are less pronounced after repeated dosing on day 5. [] This suggests that while intravenous administration may lead to higher initial exposure, both routes achieve comparable systemic levels after repeated administration.
Q5: Does food intake affect the pharmacokinetic and pharmacodynamic properties of a dual delayed-release formulation of esomeprazole?
A5: Research on a novel dual delayed-release (DR) formulation of esomeprazole investigated the impact of food on its pharmacokinetic and pharmacodynamic properties. [] Results showed that while food intake decreased the systemic exposure of esomeprazole, it did not significantly affect the degree of gastric acid secretion inhibition. [] This suggests that the dual delayed-release mechanism helps maintain the drug's efficacy even with food intake.
Q6: How does a dual delayed-release formulation of esomeprazole compare to conventional esomeprazole in terms of pharmacokinetics and pharmacodynamics?
A6: Studies comparing a novel dual delayed-release (DDR) formulation of esomeprazole (YYD601) to the conventional esomeprazole capsule revealed distinct characteristics. [] YYD601 exhibited a dual-peak pharmacokinetic profile under fasting conditions, with a delayed Tmax compared to the conventional formulation. [] Despite this difference, the dose-adjusted AUC values were comparable between YYD601 and the conventional esomeprazole 40 mg. [] Moreover, both formulations demonstrated similar efficacy in gastric acid inhibition, as evidenced by comparable increases in the mean percentage of time with intragastric pH > 4. [] These findings suggest that YYD601, with its sustained release profile, offers a potential advantage in maintaining prolonged acid suppression without compromising overall efficacy.
Q7: How does esomeprazole affect the pharmacokinetics of nilotinib?
A7: A study investigated the potential for interaction between esomeprazole, a potent proton pump inhibitor, and nilotinib, a tyrosine kinase inhibitor. [] When co-administered with esomeprazole, nilotinib's Cmax decreased by 27% and AUC0-∞ decreased by 34%. [] The median time to reach nilotinib Cmax was slightly prolonged, but its elimination half-life remained unchanged. [] These findings indicate that while esomeprazole may modestly reduce the rate and extent of nilotinib absorption, this interaction is unlikely to have significant clinical consequences.
Q8: Does esomeprazole interact with the pharmacokinetics of other drugs?
A8: Esomeprazole is metabolized by the cytochrome P450 (CYP) system, primarily by the CYP2C19 isoenzyme. [, , , , ] This raises the possibility of drug interactions with other medications metabolized by the same enzyme. For instance, esomeprazole has been shown to affect the pharmacokinetics of drugs like clopidogrel, phenytoin, and glipizide. [, , ] Co-administration with esomeprazole can lead to altered plasma concentrations of these drugs, potentially impacting their efficacy and safety. Therefore, careful consideration of potential drug interactions is crucial when prescribing esomeprazole, especially in patients on multiple medications.
Q9: What is the impact of co-administering esomeprazole with clopidogrel?
A9: Esomeprazole is a CYP2C19 inhibitor, and clopidogrel requires metabolic activation by CYP2C19 to exert its antiplatelet effects. [] Studies have shown that esomeprazole use is associated with decreased plasma concentrations of clopidogrel's active metabolite and increased platelet reactivity. [] This interaction may reduce clopidogrel's efficacy and potentially increase the risk of adverse cardiovascular events in patients receiving both drugs concurrently.
Q10: Is there a difference in the effect of esomeprazole and pantoprazole on the pharmacokinetics of clopidogrel?
A10: Research suggests a difference in how esomeprazole and pantoprazole, both proton pump inhibitors, impact clopidogrel's pharmacokinetics. [] Esomeprazole has been shown to decrease the plasma concentration of clopidogrel's active metabolite, while pantoprazole did not significantly affect it. [] This difference might be attributed to the varying degrees of CYP2C19 inhibition exhibited by these PPIs.
Q11: Does concomitant administration of cola with esomeprazole influence the pharmacokinetics of capecitabine?
A12: Interestingly, a study investigating the impact of esomeprazole on capecitabine pharmacokinetics found that co-administration of cola did not fully reverse the observed effects of esomeprazole. [] While the exact mechanism remains unclear, this finding highlights the complexity of drug interactions and the potential influence of dietary factors.
Q12: What is the clinical efficacy of esomeprazole in maintaining healing of erosive esophagitis?
A13: Studies have demonstrated that once-daily esomeprazole is highly effective in maintaining healing of erosive esophagitis. [, ] In a randomized controlled trial, esomeprazole 40 mg and 20 mg maintained healing in over 90% of patients over 6 months while also providing effective control of heartburn symptoms. [] This highlights the drug's long-term efficacy in managing this condition.
Q13: How does esomeprazole compare to lansoprazole in treating erosive esophagitis?
A14: A head-to-head comparison of esomeprazole 40 mg and lansoprazole 30 mg for treating erosive esophagitis revealed that esomeprazole demonstrated significantly higher healing rates at both 4 and 8 weeks of treatment. [] The difference in healing rates was more pronounced in patients with greater baseline severity of erosive esophagitis. [] Esomeprazole was also associated with faster and greater sustained resolution of heartburn. []
Q14: What is the role of esomeprazole in managing Helicobacter pylori infection?
A15: Esomeprazole is commonly used as part of a triple-therapy regimen for eradicating Helicobacter pylori infection. [, ] Clinical trials have consistently shown that esomeprazole-based triple therapy effectively eradicates H. pylori, heals associated ulcers, and prevents relapse. [, ]
Q15: Does increasing the dose of esomeprazole or prolonging treatment duration improve Helicobacter pylori eradication rates?
A16: A randomized trial evaluated the effect of increasing the dose of esomeprazole or prolonging the treatment duration on H. pylori eradication rates. [] The study found no significant differences in cure rates between patients receiving a standard dose of esomeprazole for 7 days, a higher dose for 7 days, or a higher dose for 10 days. [] This suggests that increasing the dose or treatment duration beyond the standard regimen may not provide additional benefit in terms of H. pylori eradication.
Q16: What is the safety profile of esomeprazole in clinical use?
A17: Esomeprazole is generally well-tolerated, with an adverse event profile comparable to other PPIs. [] The most common side effects are typically mild and transient, including headache, diarrhea, nausea, flatulence, abdominal pain, and constipation. [] Long-term use of esomeprazole has not been associated with significant safety concerns regarding the development of atrophic gastritis or clinically relevant changes in enterochromaffin-like cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。